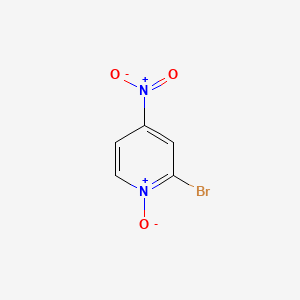

2-Bromo-4-nitropyridine N-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174130. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBDHXCXCSFNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397866 | |

| Record name | 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52092-43-0 | |

| Record name | 52092-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-4-NITROPYRIDINE N-OXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-nitropyridine N-oxide: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-nitropyridine N-oxide is a key heterocyclic compound widely utilized as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a pyridine N-oxide moiety, a bromine atom, and a nitro group, imparts a high degree of reactivity, making it an essential building block for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to pharmaceutical and agrochemical research and development. Detailed experimental protocols, tabulated quantitative data, and visual diagrams of synthetic pathways are presented to serve as a practical resource for laboratory professionals.

Chemical and Physical Properties

This compound is a solid material, appearing as a white to light yellow powder or crystalline solid.[1][2] It is characterized by the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrN₂O₃ | [1][3] |

| Molecular Weight | 218.99 g/mol | [1][3] |

| CAS Number | 52092-43-0 | [1][3] |

| Melting Point | 141-148 °C | [1] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available. A patent provides the following data for a sample in CDCl₃: δ 8.69 (s, 1H), 8.51-8.40 (m, 1H), 8.07 (t, J=6.4Hz, 1H). | [3][4][5] |

| IR | Spectra available. | [3] |

| Mass Spectrometry | A patent includes a gas chromatography-mass spectrometry chart. | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-bromopyridine. The general synthetic workflow involves the N-oxidation of 2-bromopyridine followed by nitration. An alternative one-step method has also been reported.

Two-Step Synthesis Pathway

Step 1: Synthesis of 2-Bromopyridine N-oxide [6]

-

In a suitable reaction vessel, dissolve 2-bromopyridine in acetic acid.

-

Add a catalytic amount of maleic anhydride.

-

Slowly add hydrogen peroxide (1.5 eq.) to the mixture while stirring.

-

Heat the reaction mixture to 70-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromopyridine N-oxide.

Step 2: Synthesis of this compound [6]

-

To a flask containing concentrated sulfuric acid, cautiously add 2-bromopyridine N-oxide (1.0 eq.) while cooling in an ice bath.

-

Slowly add fuming nitric acid (1.2 eq.) dropwise to the mixture, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain this temperature for 2-3 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to obtain this compound. A reported yield for this method is 90% with a purity of 98%.[4]

One-Step Synthesis Method

A one-step reaction method has been developed that combines the oxidation and nitration steps, potentially shortening the reaction time.[7]

-

In a 3L three-necked glass flask at room temperature, add 2.4 moles of 2-bromopyridine.

-

While stirring, add approximately 0.75L of glacial acetic acid, 0.18L of acetic anhydride, and 0.9L of 30% hydrogen peroxide (or 0.6L of 50% hydrogen peroxide).

-

Add approximately 15-20mL of concentrated sulfuric acid, 9g of maleic anhydride, and 6g of sodium pyrosulfate.

-

The reaction is carried out at 50°C for 0.5 hours, then the temperature is increased.

-

The crude product can be purified by recrystallization from a chloroform-ethanol mixture.

Reactivity and Applications

This compound is a valuable intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily centered around the nucleophilic substitution of the bromine atom, which is activated by the electron-withdrawing nitro group and the N-oxide functionality.[1] This allows for the introduction of diverse functional groups, facilitating the synthesis of more complex molecules with potential biological activity.[1]

The compound is utilized in research focused on:

-

Synthetic Chemistry: As a key building block for introducing the 4-nitropyridine N-oxide scaffold into larger molecules.[1]

-

Pharmaceutical Development: In the creation of new drug candidates, particularly those targeting bacterial infections, due to its chemical properties that can enhance biological activity.[1][8]

-

Agrochemical Sector: In the development of effective pest control agents.[1]

-

Material Science: Explored for its potential in creating new materials with specific electronic or optical properties.[1]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.[9][10][11]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures: [9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (tightly fitting safety goggles).

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials and foodstuff containers.

-

First Aid:

-

If Swallowed: Rinse mouth and get medical help.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.

-

If in Eyes: Rinse immediately with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.

-

Disposal: [9][10] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a pivotal synthetic intermediate with significant applications in the fields of medicinal chemistry and agrochemical science. Its well-defined synthesis and versatile reactivity provide a valuable platform for the development of novel compounds with desired biological and material properties. The information presented in this guide, including detailed synthetic protocols, tabulated properties, and safety guidelines, is intended to facilitate its effective and safe use in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 5. 2-Bromo-4-nitropyridine 1-oxide(52092-43-0) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. abdurrahmanince.net [abdurrahmanince.net]

"2-Bromo-4-nitropyridine N-oxide" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-nitropyridine N-oxide, a key heterocyclic building block in modern organic synthesis. This document details its chemical identity, physical and spectroscopic properties, a representative synthetic protocol, and its primary applications, with a focus on providing actionable data for professionals in research and development.

Chemical Structure and Nomenclature

This compound is a substituted pyridine derivative characterized by a bromine atom at the 2-position, a nitro group at the 4-position, and an N-oxide functional group.

IUPAC Name: 2-bromo-4-nitro-1-oxidopyridin-1-ium[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The compound is typically a solid, ranging in color from white to light yellow or green, at room temperature.[3][4] It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 52092-43-0 | [1][2][3][4] |

| Molecular Formula | C₅H₃BrN₂O₃ | [1][2][3] |

| Molecular Weight | 218.99 g/mol | [1][2][3][4] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 141-148 °C | [3][4] |

| Purity | ≥ 98% (by HPLC) | [3] |

| SMILES | [O-]--INVALID-LINK--c1cc--INVALID-LINK--c(Br)c1 | |

| InChIKey | IRBDHXCXCSFNEQ-UHFFFAOYSA-N |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.69 (s, 1H), 8.51-8.40 (m, 1H), 8.07 (t, J=6.4Hz, 1H) | [5] |

| IR, Raman, MS | Spectral data available. | [1][6] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the nitration of 2-bromopyridine N-oxide. The following is a representative experimental protocol adapted from established chemical literature.

Reaction Scheme:

Caption: Synthesis of this compound via nitration.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Nitrating Acid: In a flask suitable for strong acids, fuming nitric acid is slowly added to concentrated sulfuric acid with constant stirring and cooling in an ice bath to maintain a low temperature.

-

Reaction: 2-Bromopyridine N-oxide is carefully added in portions to the prepared nitrating acid, ensuring the temperature of the mixture is kept low during the addition.

-

Heating: The reaction mixture is then heated, for instance, to 125-130 °C, for a duration of 2-3 hours to ensure the reaction proceeds to completion.[7] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto a significant volume of crushed ice.

-

Neutralization and Precipitation: The acidic solution is carefully neutralized with a saturated aqueous solution of a base, such as sodium carbonate, until a pH of 7-8 is achieved. This causes the product to precipitate out of the solution.

-

Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration. The crude product can then be purified, typically by recrystallization from a suitable solvent like acetone or a mixture of chloroform and ethanol, to yield the pure this compound.[7][8]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis due to its reactive sites. The bromine atom and the nitro group are both susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity makes it a key component in the synthesis of:

-

Pharmaceuticals: It is used in the development of new drug candidates. Its chemical properties can be leveraged to create novel compounds with potential biological activity.[3]

-

Agrochemicals: The compound serves as a precursor for creating effective pest control agents.[3]

-

Material Science: It is explored for its potential in developing new materials, such as specialized polymers and coatings.[3]

The ability to perform selective substitutions at the 2 and 4 positions makes this reagent a powerful tool for building molecular complexity and accessing diverse chemical libraries for screening in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [stenutz.eu]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. 2-Bromo-4-nitropyridine 1-oxide(52092-43-0) 1H NMR [m.chemicalbook.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-4-nitropyridine N-oxide (CAS: 52092-43-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-nitropyridine N-oxide is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of a bromine atom, a nitro group, and an N-oxide functionality, render it a valuable precursor for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, safety information, and a discussion of its potential biological activities are presented to facilitate its effective use in research and drug discovery.

Physicochemical Properties

This compound is a solid, typically appearing as a white to light yellow or light orange to green crystalline powder.[1][2] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 52092-43-0 | [1] |

| Molecular Formula | C₅H₃BrN₂O₃ | [1] |

| Molecular Weight | 218.99 g/mol | [1] |

| Melting Point | 141-148 °C | [1] |

| Appearance | White to light yellow solid; Light orange to Yellow to Green powder to crystal | [1][2] |

| Purity | ≥ 97-98% (by HPLC or GC) | [1][2] |

| Storage Conditions | 0-8 °C, under an inert atmosphere | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through a one-step oxidation and nitration of 2-bromopyridine. The following experimental protocol is based on methodologies described in the patent literature, which offers a high-yield approach.[3]

Experimental Protocol: One-Step Synthesis

Materials:

-

2-bromopyridine

-

Glacial acetic acid

-

Acetic anhydride

-

30% or 50% Hydrogen peroxide

-

Concentrated sulfuric acid

-

Maleic anhydride

-

Sodium pyrosulfate

-

Sodium nitrate

-

30-50% Sodium hydroxide solution

-

Ice-water mixture

Procedure:

-

In a suitable reaction vessel, charge 2.4 moles of 2-bromopyridine at room temperature.

-

While stirring, add approximately 0.75 L of glacial acetic acid, 0.18 L of acetic anhydride, and 0.9 L of 30% hydrogen peroxide (or 0.6 L of 50% hydrogen peroxide).

-

Carefully add 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate.

-

The reaction mixture is heated to 50 °C and stirred for 30 minutes, then the temperature is raised to 80 °C. The reaction progress is monitored by thin-layer chromatography.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude 2-bromopyridine-N-oxide is cooled to 15 °C, and concentrated sulfuric acid is slowly added, followed by sodium nitrate to promote the nitration reaction.

-

The nitration mixture is gradually warmed to 90 °C and the reaction is monitored until completion.

-

After cooling to room temperature, the reaction mixture is poured into an ice-water mixture.

-

The pH of the solution is adjusted to 8 with a 30-50% sodium hydroxide solution to precipitate the product.

-

The resulting orange/yellow solid is collected by suction filtration and dried to afford crude 2-bromo-4-nitropyridine-N-oxide.

Purification

The crude product can be purified by recrystallization. A common solvent system for similar compounds, and suggested for the product from the synthetic patent, is a mixture of chloroform and ethanol.[3] The general procedure for recrystallization would be to dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to induce crystallization, followed by filtration and drying.

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the nitro group and the N-oxide functionality, combined with the presence of a good leaving group (bromide), makes the pyridine ring highly activated towards attack by nucleophiles. This property is extensively exploited in organic synthesis to introduce a wide range of functional groups, facilitating the construction of complex molecular architectures.[4]

This compound serves as a critical intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[4] Its ability to undergo nucleophilic substitution allows for the creation of diverse pharmacophores.

Logical Workflow for Synthesis of Bioactive Molecules

The general workflow for utilizing this compound in the synthesis of bioactive molecules, such as kinase inhibitors, is depicted below. The initial nucleophilic substitution at the 2-position is followed by reduction of the nitro group, which can then be used for further derivatization or ring formation.

Biological Activity and Therapeutic Potential

While direct biological studies on this compound are limited in publicly available literature, the broader class of nitropyridine N-oxides has garnered significant attention for its therapeutic potential. The most notable area of interest is in the development of quorum sensing inhibitors .

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation.[5] Inhibition of QS is a promising anti-infective strategy that is less likely to induce drug resistance compared to traditional antibiotics.

The related compound, 4-nitropyridine N-oxide (4-NPO), has been identified as a potent inhibitor of quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa.[5] It is believed to act by binding to the LasR receptor protein, a key regulator in the P. aeruginosa QS system. Given the structural similarity, this compound is a prime candidate for the synthesis of novel and potentially more potent quorum sensing inhibitors.

Signaling Pathway: Pseudomonas aeruginosa Quorum Sensing

The diagram below illustrates the LasR/I quorum sensing circuit in P. aeruginosa and the putative point of inhibition by 4-nitropyridine N-oxide and its derivatives.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Classification

| Hazard Class | Category | GHS Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Data sourced from multiple suppliers and aggregated GHS information.[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Engineering Controls: Use only outdoors or in a well-ventilated area.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid:

-

If swallowed: Get medical help. Rinse mouth.

-

If on skin: Wash with plenty of water.

-

If in eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its utility in nucleophilic aromatic substitution reactions allows for the straightforward introduction of diverse functionalities, making it a key starting material for the construction of complex heterocyclic scaffolds. The potential of its derivatives to act as quorum sensing inhibitors presents an exciting avenue for the development of novel anti-infective agents. Researchers and drug development professionals should consider this compound a versatile tool in their synthetic arsenal, while adhering to strict safety protocols during its handling and use. Further research into the synthesis of specific bioactive molecules from this precursor and the elucidation of their precise mechanisms of action is warranted.

References

- 1. This compound | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-nitropyridine | C5H3BrN2O2 | CID 243015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

"2-Bromo-4-nitropyridine N-oxide" molecular weight and formula

For researchers and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. 2-Bromo-4-nitropyridine N-oxide is a chemical compound with specific characteristics that are essential for its application in synthesis and research.

The empirical formula and molecular weight are foundational data points for any chemical entity. The molecular formula for this compound is C5H3BrN2O3.[1][2] Its molecular weight is consistently reported as approximately 218.99 g/mol .[2] Some sources may round this value to 219.00 g/mol or provide a more precise figure of 218.995 g/mol .[1]

A summary of these key quantitative data is presented in the table below for clarity and ease of comparison.

| Parameter | Value |

| Molecular Formula | C5H3BrN2O3 |

| Molecular Weight | 218.99 g/mol [2] |

References

Spectroscopic Profile of 2-Bromo-4-nitropyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2-Bromo-4-nitropyridine N-oxide (CAS No. 52092-43-0), a key intermediate in synthetic and pharmaceutical chemistry. This document compiles available spectroscopic data, outlines detailed experimental methodologies for acquiring such data, and presents a logical workflow for the spectroscopic analysis of similar compounds.

Core Spectroscopic Data

The spectroscopic data for this compound is essential for its identification, purity assessment, and structural elucidation. While a complete dataset is not publicly available across all techniques, this guide presents the currently accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR Data

A patent describing the synthesis of this compound reports the following proton NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.69 | Singlet (s) | - | 1H |

| 8.51-8.40 | Multiplet (m) | - | 1H |

| 8.07 | Triplet (t) | 6.4 | 1H |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The PubChem database indicates the availability of an FTIR spectrum for this compound, though a detailed peak list is not provided.[1] Based on the known functional groups (aromatic ring, nitro group, N-oxide, C-Br bond), the expected characteristic absorption bands are outlined below.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600-1450 | Aromatic C=C Bending | Medium to Strong |

| 1550-1490 | Asymmetric NO₂ Stretch | Strong |

| 1350-1315 | Symmetric NO₂ Stretch | Strong |

| 1300-1200 | N-O Stretch (N-oxide) | Strong |

| ~850 | C-N Stretch (Nitro group) | Medium |

| 600-500 | C-Br Stretch | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₅H₃BrN₂O₃, with a molecular weight of approximately 218.99 g/mol .[1]

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 218/220 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio). |

| Fragment Ions | Specific fragmentation data is not publicly available. Expected fragments would include loss of the nitro group (-NO₂), the N-oxide oxygen (-O), and the bromine atom (-Br). |

Experimental Protocols

The following sections describe generalized but detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample should be a clear, homogenous solution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range for aromatic protons (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range for aromatic and functionalized carbons (typically 0-200 ppm).

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Collection: Place the empty pellet holder in the spectrometer and record a background spectrum to account for atmospheric and instrumental noise.

-

Sample Analysis: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.

-

Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation, forming a molecular ion and various fragment ions.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound like this compound.

References

An In-depth Technical Guide to the Reactivity and Mechanism of Action of 2-Bromo-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-nitropyridine N-oxide is a pivotal heterocyclic compound, serving as a versatile scaffold in synthetic and medicinal chemistry. Its unique electronic properties, arising from the interplay of the pyridine N-oxide moiety, a bromine atom at the 2-position, and a nitro group at the 4-position, render it highly susceptible to nucleophilic aromatic substitution. This reactivity profile has been extensively exploited in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the reactivity of this compound, its mechanisms of action, particularly as an antimicrobial agent, and detailed experimental protocols for its key transformations.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chemical behavior of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine N-oxide functionality, in concert with the strongly electron-withdrawing nitro group, significantly activates the pyridine ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the electron-withdrawing groups. Consequently, the bromine atom at the 2-position is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1][2]

The general mechanism for the SNAr reaction of this compound proceeds through a two-step addition-elimination pathway.

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The addition-elimination mechanism of SNAr on this compound.

Key nucleophiles that have been successfully employed in reactions with this compound include:

-

Nitrogen Nucleophiles: Ammonia, primary and secondary amines, anilines, and hydrazines.

-

Oxygen Nucleophiles: Alkoxides and phenoxides.

-

Sulfur Nucleophiles: Thiols and thiophenols.

-

Other Nucleophiles: Azides and cyanides.

Quantitative Data on SNAr Reactions

The following table summarizes representative yields for the nucleophilic substitution reactions of this compound with various nucleophiles.

| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |

| Benzylamine | 2-(Benzylamino)-4-nitropyridine N-oxide | MeCN/DMF | 105 °C, 4 h | 67 | [3] |

| p-Chloroaniline | 2-(4-Chlorophenylamino)-4-nitropyridine N-oxide | MeCN/DMF | 150 °C, 15 min (microwave) | 67 | [3] |

| Ammonia | 2-Amino-4-nitropyridine N-oxide | Aqueous NH₃ | Sealed tube, heat | Not specified | [4] |

| Sodium Methoxide | 2-Methoxy-4-nitropyridine N-oxide | Methanol | Reflux | Not specified | [5] |

Mechanism of Action: Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. The mechanism of action is believed to be analogous to that of other nitro-heterocyclic compounds.[1][6] This proposed mechanism involves the reductive activation of the nitro group by bacterial nitroreductases, which are flavin-containing enzymes.

Under the anaerobic or microaerophilic conditions often found in bacterial environments, these enzymes transfer electrons to the nitro group, generating a highly reactive nitroso intermediate and subsequently other radical species. These reactive intermediates are capable of causing significant damage to cellular macromolecules, including DNA, leading to inhibition of DNA replication and ultimately cell death.[1][7]

Diagram 2: Proposed Antimicrobial Mechanism of Action

References

- 1. Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Bromo-4-nitropyridine N-oxide. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed, standardized experimental protocols based on internationally recognized guidelines. These protocols are intended to empower researchers to generate precise solubility and stability data tailored to their specific laboratory conditions and research needs.

Physicochemical Properties

This compound is a versatile reagent in organic synthesis, particularly valued for its role as a building block in the development of novel pharmaceuticals and agrochemicals.[1] Its reactivity is largely attributed to the presence of both a bromine atom and a nitro group on the pyridine N-oxide ring, which facilitates nucleophilic substitution reactions.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52092-43-0 | [1][2] |

| Molecular Formula | C₅H₃BrN₂O₃ | [1][2] |

| Molecular Weight | 218.99 g/mol | [1][2] |

| Appearance | White to light yellow or light orange solid/powder/crystal | [1][3] |

| Melting Point | 141-148 °C | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

Solubility Profile

The solubility of a compound is a critical parameter, influencing its reactivity in solution, its bioavailability in drug development, and its environmental fate. Currently, there is a scarcity of quantitative solubility data for this compound in a range of common laboratory solvents.

Known Qualitative Solubility

Published information on the solubility of this compound is primarily qualitative. It has been described as being "sparingly soluble in water". A patent for its preparation mentions the use of a chloroform-ethyl alcohol mixture for recrystallization, which suggests a degree of solubility in these organic solvents.[4]

Table 2: Summary of this compound Solubility

| Solvent | Solubility | Remarks |

| Water | Sparingly Soluble | Qualitative observation. |

| Chloroform-Ethanol | Soluble | Used for recrystallization, suggesting solubility.[4] |

| Common Organic Solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, etc.) | Data Not Available | Requires experimental determination. |

Experimental Protocol for Determining Solubility

To address the gap in quantitative data, researchers can employ standardized methods to determine the solubility of this compound. The following protocols describe the determination of both thermodynamic and kinetic solubility.

This method, based on the OECD Guideline 105, determines the saturation concentration of a compound in a given solvent at equilibrium.[1][5] It is considered the "gold standard" for solubility measurement.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, common organic solvents) in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound upon its precipitation from a stock solution (typically DMSO) into an aqueous buffer. This high-throughput method is useful for rapid screening.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate and mix.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Analysis: Determine the concentration of the compound remaining in solution after filtering out the precipitate. This can be done using various techniques:

-

Nephelometry: Measures the amount of precipitate by light scattering.

-

Direct UV/HPLC: Quantifies the dissolved compound in the filtrate.

-

-

Data Reporting: The kinetic solubility is the concentration at which precipitation is first observed or the concentration measured in the filtrate.

Stability Profile

Recommended Storage and Handling

Based on supplier safety data sheets, the following storage and handling conditions are recommended to ensure the stability and integrity of the compound:

-

Storage Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place at 0-8 °C.[1]

-

Handling: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and eye protection. Avoid the formation of dust and aerosols and keep away from ignition sources.

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish degradation pathways. These studies, guided by ICH guideline Q1A(R2), expose the compound to conditions more severe than accelerated stability testing.[6]

Methodology:

The general approach involves subjecting a solution or solid sample of this compound to various stress conditions. The extent of degradation is typically monitored by a stability-indicating HPLC method that can separate the parent compound from its degradation products. A target degradation of 5-20% is generally considered optimal for revealing degradation products without being overly destructive.[7]

-

Hydrolytic Stability:

-

Conditions: Incubate solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) media.

-

Temperature: Conduct studies at elevated temperatures (e.g., 60-80 °C) to accelerate degradation.

-

Analysis: Analyze samples at various time points to determine the rate of hydrolysis.

-

-

Oxidative Stability:

-

Conditions: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Temperature: Typically performed at room temperature.

-

Analysis: Monitor the formation of degradation products over time.

-

-

Photostability:

-

Conditions: Expose the solid compound and its solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be protected from light.

-

Analysis: Compare the samples exposed to light with the dark control to assess photodegradation.

-

-

Thermal Stability (Solid State):

-

Conditions: Expose the solid compound to high temperatures (e.g., in 10 °C increments above the accelerated storage temperature).

-

Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to detect melting and decomposition temperatures, and Thermogravimetric Analysis (TGA) to measure mass loss upon heating. Analyze for degradation products by HPLC.

-

Conclusion

This compound is a valuable synthetic intermediate with established utility. While its fundamental physicochemical properties are documented, a comprehensive, quantitative understanding of its solubility and stability profiles requires further experimental investigation. This guide has summarized the currently available information and provided detailed, standardized protocols based on OECD and ICH guidelines. By following these methodologies, researchers in pharmaceutical development and other scientific fields can generate the robust data necessary to effectively utilize, store, and formulate this important chemical compound.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 2. filab.fr [filab.fr]

- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. laboratuar.com [laboratuar.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and hazards associated with 2-Bromo-4-nitropyridine N-oxide (CAS No. 52092-43-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for proper handling, storage, and experimental design.

| Property | Value |

| Molecular Formula | C₅H₃BrN₂O₃[1][2] |

| Molecular Weight | 218.99 g/mol [1][2] |

| Appearance | White to light yellow solid[2] |

| Melting Point | 141-148 °C[2] |

| Purity | ≥ 98% (HPLC)[2] |

| Storage Conditions | Store at 0-8 °C[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed[1][3] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318 | Causes serious eye damage[1][3] |

| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation[1][3] |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the hazard classifications are determined by standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the likely methodologies used.

Acute Oral Toxicity (OECD Guideline 423)

The "Acute Toxic Class Method" is a stepwise procedure with the use of a minimal number of animals. The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for a defined period for signs of toxicity and mortality. The classification is based on the observed mortality and toxic effects at a given dose.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation. It utilizes a three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.

Methodology:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a specific exposure period, the substance is removed by washing.

-

The viability of the tissue is then determined using a cell viability assay, commonly the MTT assay.

-

A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[4]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit.[5]

-

The other eye remains untreated and serves as a control.[5]

-

The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[5]

-

The severity of the lesions is scored, and the classification is based on the nature and severity of the eye's reaction to the substance.[5]

Safe Handling and Emergency Procedures

The following diagram illustrates the workflow for the safe handling of this compound, from hazard identification to emergency response.

Caption: Workflow for safe handling of this compound.

Stability and Reactivity

Information regarding the specific reactivity of this compound is limited in the provided search results. However, general guidance for similar compounds suggests avoiding strong oxidizing agents.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its associated hazards. By adhering to the safety guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most recent and complete Safety Data Sheet (SDS) from your supplier before use.

References

An In-depth Technical Guide to 2-Bromo-4-nitropyridine N-oxide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-nitropyridine N-oxide is a highly versatile heterocyclic compound that has garnered significant attention in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of a bromine atom, a nitro group, and an N-oxide functional group on a pyridine ring, make it a valuable intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It includes detailed experimental protocols, a summary of quantitative data, and graphical representations of synthetic pathways to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

This compound, with the CAS Number 52092-43-0, is a crystalline solid, typically appearing as a pale yellow to light orange powder.[1] Its molecular structure, featuring a pyridine N-oxide core with a bromine atom at the 2-position and a nitro group at the 4-position, imparts a high degree of reactivity, particularly for nucleophilic substitution reactions. This reactivity has been extensively exploited in the development of novel pharmaceuticals and agrochemicals.[1][2] The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, while the bromine and nitro groups serve as versatile handles for further chemical transformations.

Discovery and History

While a definitive publication marking the initial discovery of this compound is not readily apparent in a singular, seminal paper, its development can be contextualized within the broader exploration of pyridine N-oxide chemistry. The foundational work on the reactivity of pyridine N-oxides in the mid-20th century laid the groundwork for the synthesis of various substituted derivatives.

One source suggests that this compound was first synthesized in the late 20th century as part of research efforts to develop novel heterocyclic compounds for pharmaceutical and agrochemical applications.[1] The synthesis of related compounds, such as 4-nitropyridine N-oxide, was well-established by that time, providing the chemical knowledge necessary for the preparation of more complex derivatives like the 2-bromo-4-nitro variant.

The advent of modern synthetic methods, particularly those allowing for regioselective functionalization of heterocyclic rings, has made this compound more accessible. Patents filed in the 21st century detail various synthetic approaches, indicating its growing importance as a key building block in industrial and medicinal chemistry. These patents highlight its role as a crucial intermediate for the synthesis of biologically active molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its identification, purification, and use in subsequent reactions.

| Property | Value | Reference |

| CAS Number | 52092-43-0 | [1][3][4] |

| Molecular Formula | C₅H₃BrN₂O₃ | [3] |

| Molecular Weight | 218.99 g/mol | [3] |

| Appearance | Pale yellow to light orange crystalline solid | [1] |

| Melting Point | 141-148 °C | [1] |

| ¹H NMR (400MHz, CDCl₃) | δ 8.69 (s, 1H), 8.51-8.40 (m, 1H), 8.07 (t, J=6.4Hz, 1H) | |

| Purity | ≥98% (HPLC) | [1] |

Synthetic Protocols

Several methods for the synthesis of this compound have been reported, primarily in the patent literature. These methods offer different strategies, starting from either 2-bromopyridine or other pyridine derivatives.

One-Step Oxidation and Nitration of 2-Bromopyridine

This method provides a direct route to this compound from a readily available starting material.

Experimental Protocol:

-

In a 3L three-necked glass flask equipped with a stirrer, add 2.4 moles of 2-bromopyridine at room temperature.

-

While stirring, add approximately 0.75L of glacial acetic acid, 0.18L of acetic anhydride, and 0.9L of 30% hydrogen peroxide (or 0.6L of 50% hydrogen peroxide).

-

Carefully add 15-20mL of concentrated sulfuric acid, 9g of maleic anhydride, and 6g of sodium pyrosulfate.

-

The reaction mixture is heated to 50°C and allowed to react for 0.5 hours.

-

After the initial reaction, 2.76 moles of sodium nitrate are added, and the mixture is heated to 80-85°C for 5 hours to complete the nitration.

-

The reaction mixture is then cooled, and the pH is adjusted to 3-4 with 30-50% sodium hydroxide solution.

-

The precipitated solid is filtered, washed with water, and dried to yield crude this compound.

-

The crude product can be recrystallized from a chloroform-ethanol mixture to obtain the pure compound.

Synthesis via Oxidation of a Pyridine Compound followed by Nitration

This generalized two-step approach involves the initial formation of the N-oxide, followed by nitration.

Experimental Protocol:

Step 1: N-Oxidation

-

A suitable pyridine compound is dissolved in dichloromethane at 0-5°C.

-

m-Chloroperoxybenzoic acid (m-CPBA) is added to the solution, and the reaction is stirred for 20-26 hours at 20-25°C.

-

The reaction mixture is concentrated, and water is added.

-

The pH of the mixed solution is adjusted to 4-5, stirred for 2-3 hours, and then filtered.

-

The filtrate is collected, concentrated, and dried to obtain the pyridine N-oxide intermediate.

Step 2: Nitration

-

The pyridine N-oxide intermediate is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.

-

The reaction is typically carried out at elevated temperatures to facilitate the introduction of the nitro group at the 4-position.

-

Work-up involves pouring the reaction mixture onto ice and neutralizing with a base to precipitate the this compound.

Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and logical relationships in the preparation and application of this compound.

Caption: One-step synthesis of this compound.

Caption: Application workflow of this compound.

Conclusion

This compound is a pivotal synthetic intermediate with significant applications in the development of new chemical entities for the pharmaceutical and agrochemical industries. While its precise historical discovery remains somewhat obscure, the development of efficient synthetic protocols has made it a readily accessible tool for medicinal and synthetic chemists. The detailed experimental procedures and compiled data in this guide are intended to facilitate its use and inspire further research into its applications. The continued exploration of the reactivity of this versatile molecule will undoubtedly lead to the discovery of new and valuable compounds.

References

2-Bromo-4-nitropyridine N-oxide: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitropyridine N-oxide is a versatile and highly reactive synthetic intermediate that holds a significant position in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique electronic properties, arising from the presence of a bromine atom, a nitro group, and an N-oxide functionality on a pyridine ring, make it an exceptionally useful building block for the construction of complex molecular architectures.[1] The pyridine N-oxide moiety enhances the reactivity of the pyridine ring towards both nucleophilic and electrophilic substitution, while the nitro group acts as a strong electron-withdrawing group, further activating the ring for nucleophilic attack. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.[1]

This technical guide provides an in-depth overview of this compound as a synthetic intermediate, covering its physicochemical properties, synthesis, and key applications in organic synthesis. Detailed experimental protocols for its use in nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling reactions are provided, along with tabulated data for easy reference.

Physicochemical Properties

This compound is a white to light yellow solid with a melting point range of 141-148 °C.[1] It is characterized by the molecular formula C₅H₃BrN₂O₃ and a molecular weight of 218.99 g/mol .[1][3]

| Property | Value | Reference |

| CAS Number | 52092-43-0 | [1][3] |

| Molecular Formula | C₅H₃BrN₂O₃ | [1][3] |

| Molecular Weight | 218.99 g/mol | [1][3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 141-148 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| IUPAC Name | 2-bromo-4-nitro-1-oxidopyridin-1-ium |

Synthesis of this compound

The synthesis of this compound can be achieved through a one-step oxidation and nitration of 2-bromopyridine. This method offers a more efficient alternative to the traditional two-step process.

Experimental Protocol: One-step Oxidation and Nitration

A patented procedure describes the one-step synthesis from 2-bromopyridine.[4] In a 3L glass flask, 2.4 moles of 2-bromopyridine are mixed with approximately 0.75L of glacial acetic acid, 0.18L of acetic anhydride, and 0.9L of 30% hydrogen peroxide (or 0.6L of 50% hydrogen peroxide).[4] To this mixture, about 15-20mL of concentrated sulfuric acid, 9g of maleic anhydride, and 6g of sodium pyrosulfate are added.[4] The reaction is carried out at 50°C for 0.5 hours.[4] This method streamlines the synthesis process, improving efficiency and reducing reaction time.[4]

Reactivity and Synthetic Applications

The strategic placement of the bromo, nitro, and N-oxide groups imparts a rich and versatile reactivity to this compound. It readily participates in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-4-nitropyridine 1-oxide | 52092-43-0 [chemicalbook.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 2-Bromo-4-nitropyridine N-oxide in Nucleophilic Aromatic Substitution (SNAr)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitropyridine N-oxide is a highly versatile reagent in organic synthesis, serving as a potent electrophile in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group at the 4-position and the N-oxide functionality significantly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the bromide at the 2-position. This reactivity profile makes it a valuable building block in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in SNAr reactions with various nucleophiles.

Reaction Mechanism and Principle

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom at the 2-position, which is ortho to the activating N-oxide and para to the strongly electron-withdrawing nitro group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group, bromide, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. The N-oxide and nitro groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Caption: General mechanism of SNAr with this compound.

Applications in Synthesis

The SNAr reactions of this compound provide access to a diverse range of 2-substituted-4-nitropyridine N-oxides, which are valuable intermediates in medicinal chemistry and materials science.

Synthesis of 2-Amino-4-nitropyridine N-oxide Derivatives

The reaction with primary and secondary amines is a common application, leading to the formation of 2-amino-4-nitropyridine N-oxide derivatives. These compounds are precursors to various bioactive molecules.

Table 1: SNAr of this compound with Various Amines (Illustrative)

| Nucleophile (Amine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | Ethanol | Reflux | 6 | 85 |

| p-Methoxyaniline | DMF | 100 | 4 | 92 |

| Piperidine | Acetonitrile | 80 | 3 | 95 |

| Morpholine | Isopropanol | Reflux | 5 | 90 |

| n-Butylamine | THF | 60 | 8 | 78 |

Note: The data in this table is illustrative and based on typical reaction outcomes. Actual results may vary.

Synthesis of 2-Thioether-4-nitropyridine N-oxide Derivatives

Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions with this compound, affording 2-thioether derivatives. These compounds have applications in the development of antimicrobial and anticancer agents.

Table 2: SNAr of this compound with Various Thiols (Illustrative)

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 98 |

| 4-Chlorothiophenol | NaH | THF | 0 to 25 | 3 | 96 |

| Ethanethiol | Et₃N | Acetonitrile | 50 | 4 | 88 |

| Benzyl mercaptan | K₂CO₃ | Acetone | Reflux | 6 | 93 |

Note: The data in this table is illustrative and based on typical reaction outcomes. Actual results may vary.

Synthesis of 2-Alkoxy-4-nitropyridine N-oxide Derivatives

Alkoxides readily displace the bromide to form 2-alkoxy-4-nitropyridine N-oxides. These reactions are typically fast and high-yielding. A kinetic study on the reaction of sodium ethoxide with 2-bromopyridine N-oxide provides insight into the reactivity, showing a high rate constant for the substitution.

Table 3: SNAr of this compound with Alkoxides (Illustrative)

| Nucleophile (Alkoxide) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Methoxide | Methanol | Reflux | 1 | 97 |

| Sodium Ethoxide | Ethanol | Reflux | 1 | 95 |

| Sodium tert-Butoxide | THF | 25 | 2 | 85 |

Note: The data in this table is illustrative and based on typical reaction outcomes. Actual results may vary.

Experimental Protocols

General Procedure for the SNAr Reaction with Amines

Caption: Experimental workflow for SNAr with amines.

Protocol 1: Synthesis of 2-(Anilino)-4-nitropyridine N-oxide

-

Reaction Setup: To a solution of this compound (1.0 g, 4.57 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add aniline (0.47 g, 5.03 mmol, 1.1 eq.).

-

Reaction: Heat the mixture to reflux and stir for 6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to afford 2-(anilino)-4-nitropyridine N-oxide as a yellow solid.

General Procedure for the SNAr Reaction with Thiols

Caption: Experimental workflow for SNAr with thiols.

Protocol 2: Synthesis of 2-(Phenylthio)-4-nitropyridine N-oxide

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 g, 4.57 mmol) and potassium carbonate (0.76 g, 5.48 mmol, 1.2 eq.) in dimethylformamide (DMF, 15 mL).

-

Addition of Nucleophile: Add thiophenol (0.53 g, 4.80 mmol, 1.05 eq.) dropwise to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up: Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.

-

Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

General Procedure for the SNAr Reaction with Alkoxides

Caption: Experimental workflow for SNAr with alkoxides.

Protocol 3: Synthesis of 2-Methoxy-4-nitropyridine N-oxide

-

Reaction Setup: To a solution of sodium methoxide in methanol (prepared by dissolving sodium (0.13 g, 5.48 mmol) in dry methanol (20 mL)), add this compound (1.0 g, 4.57 mmol) in portions at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and carefully neutralize with dilute hydrochloric acid.

-

Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography on silica gel.

Conclusion

This compound is a powerful and versatile electrophile for the synthesis of a wide range of 2-substituted pyridine N-oxide derivatives through nucleophilic aromatic substitution. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in the development of novel molecules with potential applications in drug discovery and materials science. The straightforward reaction conditions and generally high yields make it an attractive tool for synthetic chemists.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Bromo-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-4-nitropyridine N-oxide as a key building block. This versatile reagent is of significant interest in medicinal chemistry and materials science for the synthesis of novel 2-aryl-4-nitropyridine N-oxide derivatives. Due to the electron-withdrawing nature of the nitro group, this compound is an activated substrate for palladium-catalyzed cross-coupling reactions.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

General Considerations for this compound

The presence of the N-oxide and the electron-withdrawing nitro group in this compound influences its reactivity in Suzuki couplings. The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may require the use of specific ligands to mitigate catalyst inhibition. However, the electron-deficient nature of the pyridine ring generally enhances the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.

Experimental Protocols

While specific experimental data for the Suzuki coupling of this compound is not widely published, a highly efficient, ligand-free protocol for the closely related 2-bromopyridine N-oxide in water provides an excellent starting point.[1] This protocol can be adapted and optimized for this compound.

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in Water (Adapted from a protocol for 2-bromopyridine N-oxide)[1]

This protocol offers a practical and environmentally friendly approach for the arylation of pyridine N-oxides.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.25 mol%)

-

Diisopropylamine ((i-Pr)₂NH) (2.0 equivalents)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add this compound (0.5 mmol), the desired arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%).

-

Add water (1.0 mL) to the mixture.

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to be complete within 1 hour.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add brine (10 mL) and extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-nitropyridine N-oxide.

Table 1: Reaction Conditions for Ligand-Free Suzuki Coupling.

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(OAc)₂ |

| Base | (i-Pr)₂NH |

| Solvent | H₂O |

| Temperature | 100 °C |

| Reaction Time | ~1 hour |

Protocol 2: General Suzuki-Miyaura Coupling with Ligand

For substrates that may be sensitive to high temperatures or for optimization purposes, a more traditional Suzuki coupling with a phosphine ligand can be employed. The choice of ligand is crucial to prevent catalyst deactivation by the pyridine nitrogen. Bulky, electron-rich phosphine ligands are often effective.

Materials:

-

This compound

-

Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 2: General Reaction Parameters for Ligand-Mediated Suzuki Coupling.

| Parameter | Recommended Options |